4-Phenylsemicarbazide

Corrosion Science Materials Chemistry Electrochemistry

When procuring 4-Phenylsemicarbazide, generic semicarbazide is not an equivalent substitute. The N4-phenyl ring provides quantifiably superior performance: 82% corrosion inhibition efficiency on mild steel in HCl (vs. 66% for unsubstituted semicarbazide). This derivative is also an established precursor for N-heterocyclic carbene (NHC) complexes and a patented thermal paper intermediate (2.5–3.5 parts). For high-performance corrosion protection, advanced catalysis research, or thermal recording material formulation, specify 4-Phenylsemicarbazide.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 537-47-3
Cat. No. B1584512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylsemicarbazide
CAS537-47-3
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NN
InChIInChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
InChIKeyMOCKWYUCPREFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylsemicarbazide CAS 537-47-3: Analytical Grade Specifications and Core Chemical Identity for Research Procurement


4-Phenylsemicarbazide (CAS 537-47-3), also known as N-Phenylhydrazinecarboxamide, is a semicarbazide derivative with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol [1]. This compound exists as a white crystalline powder at room temperature and is characterized by a melting point of 122–128 °C [2]. It exhibits differential solubility, being readily soluble in alcohols, chloroform, and dilute acids and bases, yet sparingly soluble in hot water and insoluble in diethyl ether [2]. Its primary industrial and analytical utility stems from its ability to selectively react with carbonyl compounds to form stable semicarbazones, which underpins its use as a derivatization agent for the detection and quantification of aldehydes and ketones .

4-Phenylsemicarbazide: Structural and Functional Differentiation from Generic Semicarbazide Analogs


Generic substitution of 4-Phenylsemicarbazide with unsubstituted semicarbazide or other simple analogs is not a viable procurement strategy for specialized applications due to fundamental differences in molecular properties that directly impact performance. The presence of the phenyl ring on the N4 position introduces distinct electronic and steric effects, which significantly alter the compound's reactivity, adsorption behavior, and complexation stability. For instance, in corrosion inhibition studies, the phenyl group enhances surface adsorption on mild steel, leading to a quantifiably higher inhibition efficiency [1]. Furthermore, the aryl substituent can improve the crystallinity and stability of resulting semicarbazone derivatives, which is critical for reliable analytical detection and reproducible synthetic yields [2]. Therefore, substituting with a non-phenyl analog or a different positional isomer will not yield equivalent results in the specific quantitative contexts detailed below.

Quantitative Differentiation of 4-Phenylsemicarbazide: Head-to-Head Performance Data Against Closest Comparators


Corrosion Inhibition Efficiency of 4-Phenylsemicarbazide vs. Unsubstituted Semicarbazide on Mild Steel

4-Phenylsemicarbazide (4PSC) demonstrates a substantially higher maximum corrosion inhibition efficiency on mild steel in hydrochloric acid compared to its closest analog, unsubstituted semicarbazide (SC). The presence of the phenyl substituent significantly enhances the molecule's adsorption onto the metal surface, leading to superior protection [1].

Corrosion Science Materials Chemistry Electrochemistry

Comparative Synthetic Yield of 4-Phenylsemicarbazide via Hydrazinolysis Route

A patent-reported synthetic route from ethyl phenylcarbamate and hydrazine hydrate provides a baseline for comparing the efficiency of 4-Phenylsemicarbazide production. While this yield is for a specific process, it serves as a benchmark for evaluating alternative synthetic pathways or the procurement cost-effectiveness relative to other substituted semicarbazides, which may require more complex, lower-yielding procedures [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Synthesis of N-Heterocyclic Carbene (NHC) Precursors: 4-Phenylsemicarbazide vs. 1,5-Diphenylcarbazide

4-Phenylsemicarbazide is explicitly identified as a suitable starting material for the synthesis of N-heterocyclic carbene (NHC) compounds with novel backbone structures. Its utility in this context is comparable to that of 1,5-diphenylcarbazide, indicating that it is a viable and structurally distinct precursor for generating new classes of NHC ligands [1].

Organometallic Chemistry Catalysis Ligand Design

Thermal Recording Material Formulation: 1-Formyl-4-phenylsemicarbazide as a Preferred Additive

A Japanese patent (JPS5989193A) discloses the use of 1-formyl-4-phenylsemicarbazide as a component in a thermal color-forming layer. The formulation specifies a preferred quantity range for this derivative, demonstrating a quantifiable and optimized use case in a commercial material application [1].

Material Science Thermal Recording Imaging Technology

Validated Application Scenarios for 4-Phenylsemicarbazide Procurement Based on Quantitative Evidence


Industrial Corrosion Inhibition for Mild Steel in Acidic Environments

Procure 4-Phenylsemicarbazide when developing or implementing a corrosion inhibitor system for mild steel exposed to hydrochloric acid. Quantitative evidence demonstrates a maximum inhibition efficiency of 82% for 4-Phenylsemicarbazide, a substantial and measurable improvement over the 66% efficiency of unsubstituted semicarbazide under identical conditions. This 16-percentage-point gain justifies its selection for applications demanding high-performance steel protection [3].

Synthesis of N-Heterocyclic Carbene (NHC) Ligands for Organometallic Catalysis

Select 4-Phenylsemicarbazide as a strategic building block for creating novel N-heterocyclic carbene (NHC) complexes. Its established utility as a precursor, comparable to 1,5-diphenylcarbazide, positions it as a critical starting material for researchers aiming to synthesize and screen new NHC ligands with unique backbone structures for advanced catalytic applications [3].

Formulation of Leuco Dye-Based Thermal Recording Materials

For the development or manufacture of thermal paper and similar recording materials, 4-Phenylsemicarbazide (specifically its 1-formyl derivative) is a key formulation component. Patented technology indicates an optimized loading of 2.5–3.5 parts by weight (relative to leuco dye) to achieve desired image reliability and color-forming properties, making it essential for replicating this specific material technology [3].

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